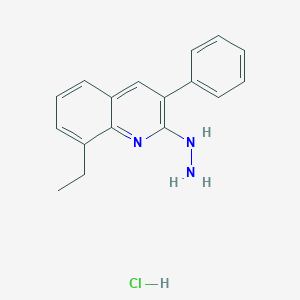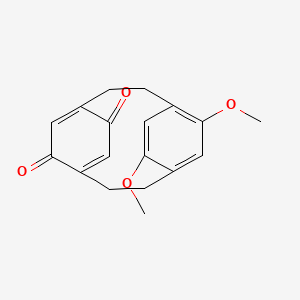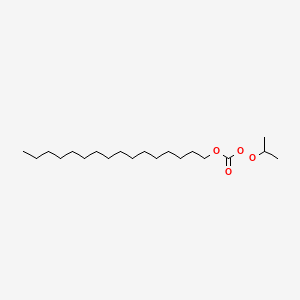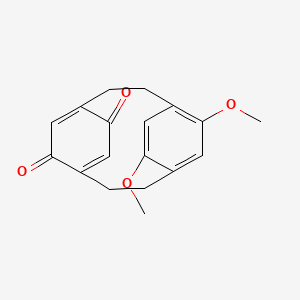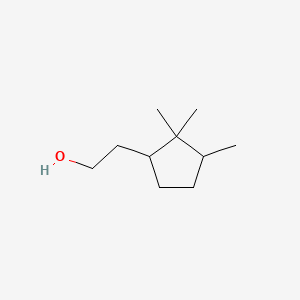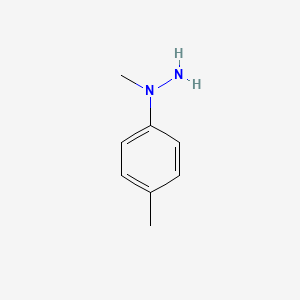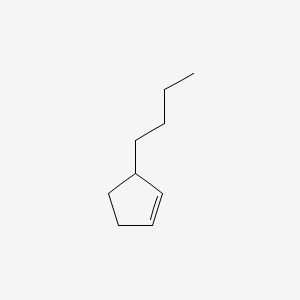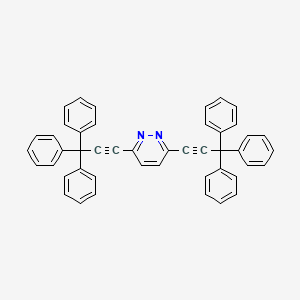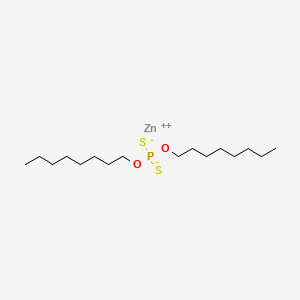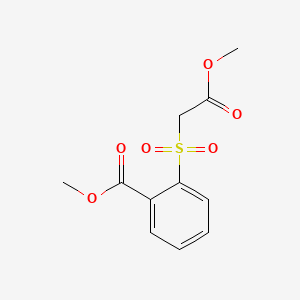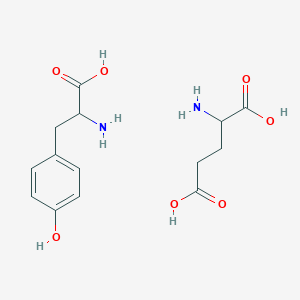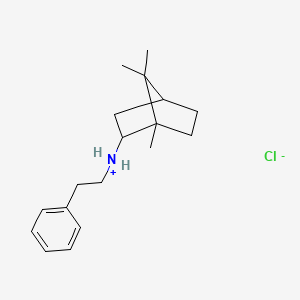
(+-)-endo-N-Phenethyl-2-bornanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a phenethylamine moiety attached to a bornane skeleton. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride typically involves the following steps:
Formation of the Bornane Skeleton: The initial step involves the preparation of the bornane skeleton, which can be achieved through the hydrogenation of camphor or related compounds.
Attachment of the Phenethylamine Moiety: The phenethylamine moiety is introduced through a nucleophilic substitution reaction. This step often involves the use of phenethylamine and a suitable leaving group on the bornane skeleton.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (±)-endo-N-Phenethyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but it is known to influence neurotransmitter release and reuptake processes.
相似化合物的比较
Similar Compounds
Amphetamine: Shares the phenethylamine core but lacks the bornane skeleton.
Methamphetamine: Similar to amphetamine but with an additional methyl group.
Phenethylamine: The simplest form of the phenethylamine structure.
Uniqueness
(±)-endo-N-Phenethyl-2-bornanamine hydrochloride is unique due to its bornane skeleton, which imparts distinct steric and electronic properties. This structural feature differentiates it from other phenethylamine derivatives and contributes to its unique chemical and biological activities.
属性
CAS 编号 |
24629-69-4 |
|---|---|
分子式 |
C18H28ClN |
分子量 |
293.9 g/mol |
IUPAC 名称 |
2-phenylethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27N.ClH/c1-17(2)15-9-11-18(17,3)16(13-15)19-12-10-14-7-5-4-6-8-14;/h4-8,15-16,19H,9-13H2,1-3H3;1H |
InChI 键 |
OUQOCOBNWGIHFY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)[NH2+]CCC3=CC=CC=C3)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


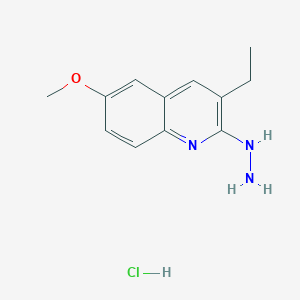
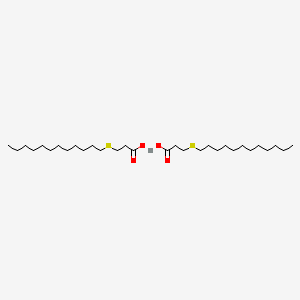
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
